Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of multiple ethoxy groups attached to the anthracene core, which significantly alters its chemical and physical properties. It is known for its high fluorescence quantum yield, making it a valuable material in photoluminescence applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- typically involves the Sonogashira coupling reaction. This method uses palladium catalysts to couple ethynyl groups with the anthracene core. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a photoluminescent material due to its high fluorescence quantum yield.
- Employed in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology:
- Potential applications in bioimaging and biosensing due to its fluorescent properties.
Medicine:
- Research is ongoing into its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
Mechanism of Action
The mechanism by which Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- exerts its effects is primarily through its interaction with light. The multiple ethoxy groups enhance its solubility and stability, allowing it to efficiently absorb and emit light. This makes it an excellent candidate for use in photoluminescent applications. The compound’s molecular targets and pathways are largely related to its ability to participate in electron transfer processes, making it valuable in the development of electronic devices .
Comparison with Similar Compounds
1,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone: Similar structure but with quinone groups, used in different photoluminescent applications.
9,10-Bis((4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethynyl)anthracene: Another derivative with similar ethoxy groups, used in self-assembling materials.
Uniqueness: Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- stands out due to its high fluorescence quantum yield and its ability to form stable, self-assembling structures. This makes it particularly valuable in the development of advanced photoluminescent materials and optoelectronic devices .
Properties
CAS No. |
89318-01-4 |
---|---|
Molecular Formula |
C28H38O8 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]anthracene |
InChI |
InChI=1S/C28H38O8/c1-29-11-13-31-15-17-33-19-21-35-27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)36-22-20-34-18-16-32-14-12-30-2/h3-10H,11-22H2,1-2H3 |
InChI Key |
SQWQQMOLSOBDJD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.